1-Methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one
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Overview
Description
1-Methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one is a complex organic compound that belongs to the class of azepanones. This compound features a unique structure that includes a morpholine ring, an azepanone ring, and various substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-phenylmorpholine with azepan-2-one under specific conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one can be compared with other similar compounds, such as:
2-Methyl-2-phenylmorpholine: Shares the morpholine ring but lacks the azepanone moiety.
Azepan-2-one: Contains the azepanone ring but lacks the morpholine and phenyl substituents.
Morpholine derivatives: Various morpholine derivatives with different substituents can be compared to highlight the unique properties of this compound.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-3-(2-methyl-2-phenylmorpholine-4-carbonyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(15-8-4-3-5-9-15)14-21(12-13-24-19)18(23)16-10-6-7-11-20(2)17(16)22/h3-5,8-9,16H,6-7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTRUTKDPHULRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2CCCCN(C2=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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